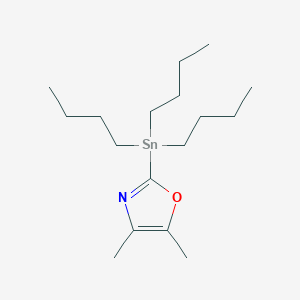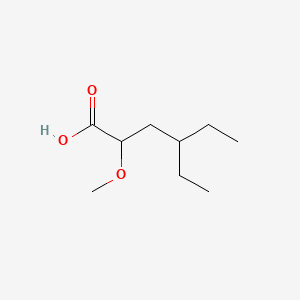
3-Methyl-2-(oxane-4-sulfinyl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2-(oxane-4-sulfinyl)butanoic acid is an organic compound with the molecular formula C10H18O4S This compound is characterized by the presence of a butanoic acid backbone with a methyl group at the third position and an oxane-4-sulfinyl group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(oxane-4-sulfinyl)butanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.
Introduction of the Sulfinyl Group: The sulfinyl group can be introduced via oxidation of a thioether precursor using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Attachment of the Butanoic Acid Backbone: The butanoic acid backbone can be attached through a series of reactions involving alkylation and subsequent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-2-(oxane-4-sulfinyl)butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The sulfinyl group can be reduced to a thioether using reducing agents such as lithium aluminum hydride.
Substitution: The methyl group can undergo substitution reactions with electrophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, electrophiles.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding thioether.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-Methyl-2-(oxane-4-sulfinyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Methyl-2-(oxane-4-sulfinyl)butanoic acid involves its interaction with specific molecular targets. The sulfinyl group can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity. The oxane ring may also contribute to the compound’s overall stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-2-(oxane-4-sulfonyl)butanoic acid: Similar structure but with a sulfonyl group instead of a sulfinyl group.
3-Methyl-2-(oxane-4-thio)butanoic acid: Similar structure but with a thioether group instead of a sulfinyl group.
Uniqueness
3-Methyl-2-(oxane-4-sulfinyl)butanoic acid is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential biological activity. The combination of the oxane ring and the butanoic acid backbone further enhances its versatility in various applications.
Eigenschaften
Molekularformel |
C10H18O4S |
|---|---|
Molekulargewicht |
234.31 g/mol |
IUPAC-Name |
3-methyl-2-(oxan-4-ylsulfinyl)butanoic acid |
InChI |
InChI=1S/C10H18O4S/c1-7(2)9(10(11)12)15(13)8-3-5-14-6-4-8/h7-9H,3-6H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
NASZVTROUNNZLX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)O)S(=O)C1CCOCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


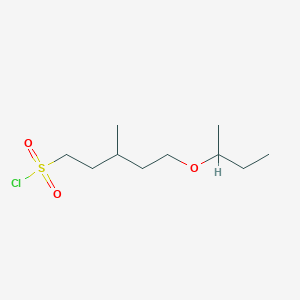
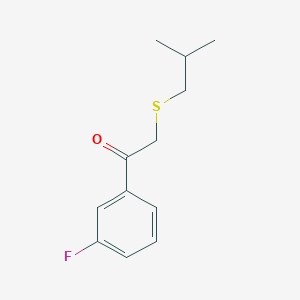
![1-[(Methylsulfonyl)methyl]cyclopropanemethanamine](/img/structure/B13528390.png)

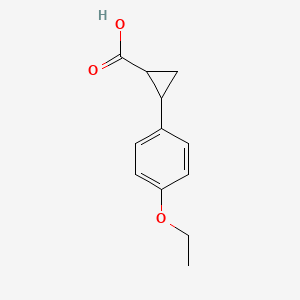


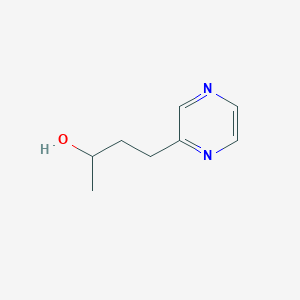


![2-Thia-7-azaspiro[3.5]nonanehydrochloride](/img/structure/B13528419.png)
![2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]aniline](/img/structure/B13528424.png)
